N-Succinimidyl-4-((iodoacetyl)amino)benzoate, also known as SIAB, is a molecule used in scientific research as a crosslinker. Crosslinkers are chemicals that can bind to two different molecules, creating a larger molecule. SIAB is heterobifunctional, meaning it has two different functional groups that can react with different types of molecules. Source: Sigma-Aldrich:
By reacting with these different functional groups, SIAB can be used to link together various biomolecules, such as:
N-Succinimidyl-4-((iodoacetyl)amino)benzoate is a chemical compound with the molecular formula and a molecular weight of approximately 400.13 g/mol. This compound is recognized for its role as a heterobifunctional crosslinker, primarily used in bioconjugation applications due to its ability to react with amine and sulfhydryl groups in proteins and other biomolecules. The compound features an iodoacetyl group that provides reactivity, allowing it to form stable covalent bonds with target molecules, making it valuable in biochemical research and therapeutic development .
SIAB acts as a bridge between two biomolecules. The NHS ester group first reacts with a primary amine on one biomolecule, forming an amide bond. Subsequently, the iodoacetyl group reacts with a thiol group on another biomolecule, forming a thioether linkage. This creates a stable covalent conjugate between the two biomolecules [].
These reactions are essential for creating stable conjugates in various applications, including drug delivery systems and diagnostic assays.
The biological activity of N-Succinimidyl-4-((iodoacetyl)amino)benzoate is primarily linked to its ability to facilitate protein crosslinking. This activity can enhance the stability and efficacy of therapeutic proteins by enabling targeted delivery and controlled release mechanisms. Additionally, it has been utilized in the development of antibody-drug conjugates, which combine the specificity of antibodies with the cytotoxic effects of drugs, thereby improving treatment outcomes in cancer therapy .
The synthesis of N-Succinimidyl-4-((iodoacetyl)amino)benzoate typically involves several steps:
N-Succinimidyl-4-((iodoacetyl)amino)benzoate has diverse applications in biochemical research and biotechnology:
Studies involving N-Succinimidyl-4-((iodoacetyl)amino)benzoate focus on its interaction with various biomolecules. These investigations typically assess:
Such studies are vital for understanding how modifications influence biological activity and therapeutic potential.
Several compounds share structural similarities with N-Succinimidyl-4-((iodoacetyl)amino)benzoate. Here are some notable examples:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
N-Succinimidyl 4-(maleimidomethyl)cyclohexane | Heterobifunctional crosslinker | Contains a maleimide group for thiol reactions |
N-Succinimidyl 4-(pyridyldithio)-butanoate | Crosslinker for thiol groups | Pyridine ring enhances reactivity with thiols |
Sulfo-N-succinimidyl 4-(iodoacetyl)-aminobenzoate | Water-soluble version for bioconjugation | Increased solubility for use in aqueous environments |
N-Succinimidyl-4-((iodoacetyl)amino)benzoate is unique due to its specific reactivity profile towards both amines and thiols, making it versatile for various bioconjugation strategies while maintaining stability under physiological conditions .
The NHS ester moiety in SIAB reacts selectively with primary amines (ε-amino groups of lysine residues or N-terminal α-amines) under mildly alkaline conditions (pH 7.2–9.0) [2] [6]. The reaction proceeds via a nucleophilic acyl substitution mechanism (Figure 1), where the deprotonated amine attacks the electrophilic carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. Subsequent elimination of N-hydroxysuccinimide yields a stable amide bond [5] [6].
Kinetic Considerations:
Structural Advantages:
Parameter | Value | Source |
---|---|---|
Optimal pH Range | 7.2–9.0 | [6] |
Hydrolysis Half-Life (pH 7) | 4–5 hours (0°C) | [6] |
Molecular Weight | 402.14 g/mol | [1] |
The iodoacetyl group in SIAB selectively alkylates sulfhydryl groups (e.g., cysteine thiols) under slightly acidic to neutral conditions (pH 6.5–7.5) [2] [3]. This reaction proceeds via an SN2 mechanism, where the thiolate ion (RS⁻) displaces iodide from the iodoacetamide, forming a stable thioether bond (Figure 2) [7].
Reaction Specificity:
Comparative Stability:
Parameter | Value | Source |
---|---|---|
Optimal pH Range | 6.5–7.5 | [2] |
Spacer Arm Length | 10.6 Å | [2] |
Thioether Bond Stability | >6 months (4°C) | [3] |
SIAB’s heterobifunctionality enables controlled, two-step conjugation protocols:
Step 1: Amine Labeling
Step 2: Sulfhydryl Conjugation
Key Considerations:
Hydrolysis Mitigation Strategies: